2-Methylphenyl ethenylphosphonate
Description
2-Methylphenyl ethenylphosphonate is an organophosphorus compound characterized by a phosphorus atom bonded to an ethenyl (vinyl) group, a 2-methylphenoxy group, and an oxygen atom. Its molecular structure combines aromatic and unsaturated aliphatic moieties, which influence its reactivity, stability, and applications.
Properties
CAS No. |
62955-90-2 |
|---|---|
Molecular Formula |
C9H10O3P- |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
ethenyl-(2-methylphenoxy)phosphinate |
InChI |
InChI=1S/C9H11O3P/c1-3-13(10,11)12-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3,(H,10,11)/p-1 |
InChI Key |
QEFFLYQVYDSREE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(C=C)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl ethenylphosphonate typically involves the reaction of 2-methylphenol with ethenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-Methylphenol+Ethenylphosphonic dichloride→2-Methylphenyl ethenylphosphonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl ethenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
2-Methylphenyl ethenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylphenyl ethenylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the ethenyl group can participate in various organic reactions, facilitating the formation of complex molecular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-methylphenyl ethenylphosphonate with structurally related organophosphorus compounds, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Reactivity/Stability Features | Applications |
|---|---|---|---|
| This compound | Ethenyl, 2-methylphenoxy | High reactivity (ethenyl group); moderate stability (aromatic substituent) | Potential in polymer chemistry, agrochemical intermediates |
| Ethyl phenylphosphinate | Ethyl, phenyl | Lower steric hindrance; hydrolytically stable | Flame retardants, pharmaceuticals |
| Methyl hydrogenphosphonate | Methyl, hydroxyl | High acidity; hydrolytically labile | Chemical synthesis, metal chelation |
| Ethyl 4-diethoxyphosphoryl-2-butenoate | Diethoxyphosphoryl, ethyl ester | Enhanced lipophilicity; isomer-dependent activity | Bioactive compound synthesis |
| (2-Methylphenyl)diphenylphosphine | 2-Methylphenyl, diphenyl | Steric bulk; air-sensitive | Catalysis, ligand design |
Key Findings
Substituent Effects: The 2-methylphenyl group in this compound provides steric hindrance and aromatic stabilization, reducing hydrolysis rates compared to alkyl-substituted phosphonates like methyl hydrogenphosphonate . The ethenyl group enhances reactivity for addition or polymerization reactions, similar to ethyl 4-diethoxyphosphoryl-2-butenoate .
Reactivity Differences :
- Unlike ethyl phenylphosphinate , which is stable under basic conditions, this compound’s ethenyl group may render it susceptible to radical or electrophilic addition.
- Compared to (2-methylphenyl)diphenylphosphine , the phosphonate moiety in this compound offers greater hydrolytic stability but reduced ligand versatility.
Biological and Industrial Applications :
- While ethyl phenylphosphinate derivatives are used in flame retardants and drug synthesis , this compound’s unsaturated structure suggests utility in creating cross-linked polymers or functionalized agrochemicals.
Table 2: Physical Property Comparison
| Compound Name | Boiling Point (°C) | Solubility (Polarity) | LogP (Lipophilicity) |
|---|---|---|---|
| This compound | ~250 (estimated) | Low (non-polar solvents) | ~3.5 (predicted) |
| Ethyl phenylphosphinate | 220–225 | Moderate (ethanol) | 2.8 |
| Methyl hydrogenphosphonate | 180–185 | High (water) | 0.5 |
| Ethyl 4-diethoxyphosphoryl-2-butenoate | >300 | Low (ethyl acetate) | 4.1 |
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